Staphcoccomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Staphcoccomycin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Genetic Analysis and Resistance Mechanisms
Staphcoccomycin's research applications mainly involve understanding the mechanisms of bacterial resistance, particularly in Staphylococcus aureus. For instance, a study by Weigel et al. (2003) focused on a high-level vancomycin-resistant isolate of S. aureus, revealing the presence of a multiresistance conjugative plasmid and highlighting the in vivo transfer of vancomycin resistance from Enterococcus faecalis (Weigel et al., 2003). Another significant study by Gardete and Tomasz (2014) detailed the mechanisms of vancomycin resistance in S. aureus, discussing both the well-defined resistance in VRSA (vancomycin-resistant S. aureus) and less defined mechanisms in VISA (vancomycin-intermediate S. aureus) (Gardete & Tomasz, 2014).
Pharmacokinetics and Pharmacodynamics
Research on this compound also includes studies on its pharmacokinetic and pharmacodynamic properties. Rybak (2006) reviewed these properties, discussing the clinical implications, including variable tissue distribution and emerging resistance (Rybak, 2006). Moise-Broder et al. (2004) investigated the pharmacodynamics of vancomycin in patients with S. aureus lower respiratory tract infections, linking dosage and serum concentration to clinical outcomes (Moise-Broder et al., 2004).
Nanotechnology and Drug Delivery
A notable advancement in the application of this compound involves nanotechnology. Chakraborty et al. (2010) explored the use of nanoconjugated vancomycin as a potent anti-VRSA agent. This study highlighted how nano-sized vehicles can enhance the transport and efficacy of vancomycin against resistant strains (Chakraborty et al., 2010).
Historical and Evolutionary Perspectives
Understanding the historical context and evolutionary trajectory of this compound is crucial. Rubinstein and Keynan (2014) provided an overview of vancomycin's 60-year clinical use history, discussing its evolution, efficacy, and resistance patterns (Rubinstein & Keynan, 2014).
Properties
CAS No. |
73047-31-1 |
---|---|
Molecular Formula |
C39H65NO14 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
2-[(14E)-9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,12,16-trimethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
InChI |
InChI=1S/C39H65NO14/c1-11-29-25(19-49-38-36(48-10)35(47-9)33(46)23(5)51-38)37-39(6,54-37)14-12-27(42)20(2)16-24(13-15-41)34(21(3)28(43)18-30(44)52-29)53-31-17-26(40(7)8)32(45)22(4)50-31/h12,14-15,20-26,28-29,31-38,43,45-46H,11,13,16-19H2,1-10H3/b14-12+ |
InChI Key |
LKWYVXHWASIBBX-WYMLVPIESA-N |
Isomeric SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)O)N(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)O)N(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Canonical SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)O)N(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Synonyms |
staphcoccomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.